L-Cystine bisallyl ester di(p-toluenesulfonate) salt L-Cystine bisallyl ester di(p-toluenesulfonate) salt
Brand Name: Vulcanchem
CAS No.: 142601-71-6
VCID: VC21538908
InChI: InChI=1S/C12H20N2O4S2.2C7H8O3S/c1-3-5-17-11(15)9(13)7-19-20-8-10(14)12(16)18-6-4-2;2*1-6-2-4-7(5-3-6)11(8,9)10/h3-4,9-10H,1-2,5-8,13-14H2;2*2-5H,1H3,(H,8,9,10)/t9-,10-;;/m0../s1
SMILES: CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.C=CCOC(=O)C(CSSCC(C(=O)OCC=C)N)N
Molecular Formula: C12H20N2O4S2 · 2C7H8O3S
Molecular Weight: 664.8 g/mol

L-Cystine bisallyl ester di(p-toluenesulfonate) salt

CAS No.: 142601-71-6

VCID: VC21538908

Molecular Formula: C12H20N2O4S2 · 2C7H8O3S

Molecular Weight: 664.8 g/mol

* For research use only. Not for human or veterinary use.

L-Cystine bisallyl ester di(p-toluenesulfonate) salt - 142601-71-6

Description

L-Cystine bisallyl ester di(p-toluenesulfonate) salt is a synthetic compound derived from L-cystine, a naturally occurring amino acid. It features a disulfide bond and two allyl ester groups attached to the cystine backbone, along with two p-toluenesulfonate moieties. These structural components enhance its solubility and stability in various solvents, making it a versatile tool in biochemical research.

Protein-Protein Interactions

The disulfide bond in L-Cystine bisallyl ester di(p-toluenesulfonate) salt can act as a cross-linker, covalently linking nearby cysteine residues in proteins. This property is useful for studying protein-protein interactions and identifying protein complexes.

Intracellular Delivery

The allyl ester groups may facilitate cell penetration, making the compound a potential tool for delivering cysteine-reactive probes into cells. This could be beneficial for studying intracellular protein-protein interactions or targeted protein modifications.

Chemical Transformations and Stability

  • Synthesis: The synthesis involves several steps that require careful control of reaction conditions to ensure high yields and purity.

  • Stability: The allyl ester groups are susceptible to cleavage by esterases, potentially limiting the stability of cross-linked protein complexes.

Comparison with Other Cystine Derivatives

Compound NameStructure FeaturesUnique Aspects
L-CystineContains disulfide linkageNaturally occurring amino acid
N-AcetylcysteineAcetylated form of cysteineUsed as a mucolytic agent
CysteamineAminoethyl derivative of cysteineExhibits different biological activities
CystathionineContains both cysteine and homocysteineInvolved in transsulfuration processes
L-Cystine Bisallyl Ester Di(p-Toluenesulfonate) SaltDual allyl ester functionalityEnhances reactivity for synthetic applications while maintaining cysteine's biological relevance

Research Findings and Potential Applications

  • Mechanism of Action: The exact mechanism of action in biological systems remains unclear, but it may serve as a precursor for generating cystine or studying disulfide bonds in proteins.

  • Biomedical Applications: It is used in interaction studies involving its reactivity with biomolecules, which is crucial for understanding its potential in therapeutic contexts or drug design.

CAS No. 142601-71-6
Product Name L-Cystine bisallyl ester di(p-toluenesulfonate) salt
Molecular Formula C12H20N2O4S2 · 2C7H8O3S
Molecular Weight 664.8 g/mol
IUPAC Name 4-methylbenzenesulfonic acid;prop-2-enyl (2R)-2-amino-3-[[(2R)-2-amino-3-oxo-3-prop-2-enoxypropyl]disulfanyl]propanoate
Standard InChI InChI=1S/C12H20N2O4S2.2C7H8O3S/c1-3-5-17-11(15)9(13)7-19-20-8-10(14)12(16)18-6-4-2;2*1-6-2-4-7(5-3-6)11(8,9)10/h3-4,9-10H,1-2,5-8,13-14H2;2*2-5H,1H3,(H,8,9,10)/t9-,10-;;/m0../s1
Standard InChIKey QLKBMTUQCIEQNW-BZDVOYDHSA-N
Isomeric SMILES CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.C=CCOC(=O)[C@H](CSSC[C@@H](C(=O)OCC=C)N)N
SMILES CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.C=CCOC(=O)C(CSSCC(C(=O)OCC=C)N)N
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.C=CCOC(=O)C(CSSCC(C(=O)OCC=C)N)N
PubChem Compound 16211921
Last Modified Aug 15 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator